molecular formula C10H10FNO2 B4820517 1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene

1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene

Cat. No.: B4820517
M. Wt: 195.19 g/mol
InChI Key: ABTCZFLSEABMQQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-[(E)-2-nitrobut-1-enyl]benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an enyl group

Preparation Methods

The synthesis of 1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-[(E)-2-nitrobut-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as hydroxide ions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-[(E)-2-nitrobut-1-enyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

1-Fluoro-4-[(E)-2-nitrobut-1-enyl]benzene can be compared with other nitrobenzenes and fluorinated aromatic compounds:

Properties

IUPAC Name

1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-10(12(13)14)7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTCZFLSEABMQQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene

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